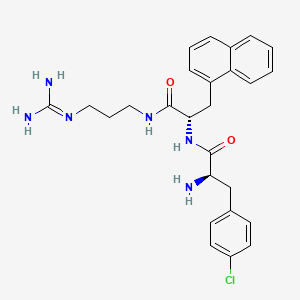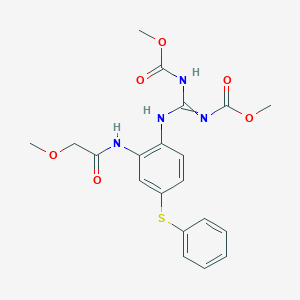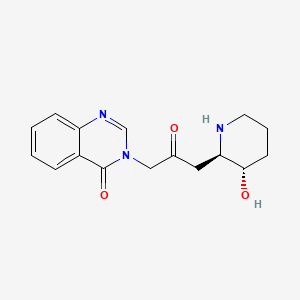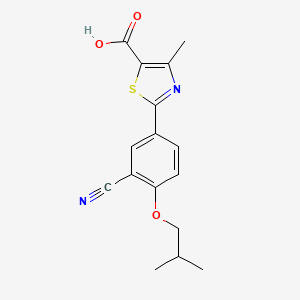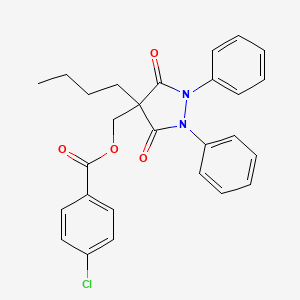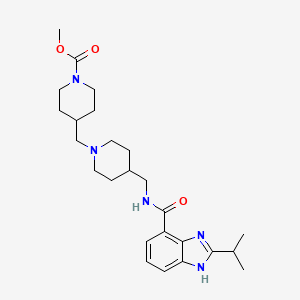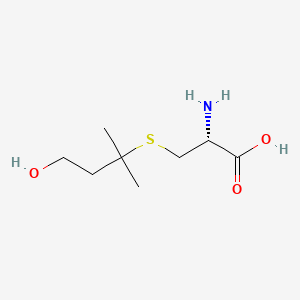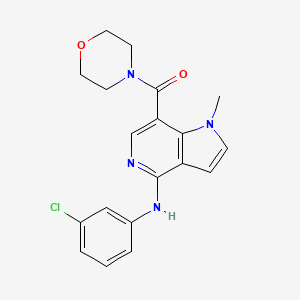
CB2 receptor agonist 7
Descripción general
Descripción
GSK-554418A es un compuesto novedoso de azaindol que actúa como un agonista selectivo para el receptor cannabinoide tipo 2 (CB2). Fue desarrollado por GlaxoSmithKline para el tratamiento del dolor crónico. El compuesto ha demostrado eficacia en modelos de dolor articular agudo y crónico .
Métodos De Preparación
La síntesis de GSK-554418A involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar que el producto deseado se obtenga con alta pureza .
Análisis De Reacciones Químicas
GSK-554418A se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden llevarse a cabo para modificar los grupos funcionales presentes en el compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde átomos o grupos específicos se reemplazan por otros. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución
Aplicaciones Científicas De Investigación
GSK-554418A tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar el receptor CB2 y su papel en varios procesos biológicos.
Biología: El compuesto se utiliza para investigar los efectos de la activación del receptor CB2 sobre las células inmunitarias y la inflamación.
Medicina: GSK-554418A se está explorando por sus potenciales efectos terapéuticos en el tratamiento del dolor crónico y otras condiciones relacionadas con la actividad del receptor CB2.
Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos analgésicos y como un compuesto de referencia en estudios farmacológicos
Mecanismo De Acción
GSK-554418A ejerce sus efectos uniéndose selectivamente y activando el receptor CB2. Este receptor se expresa principalmente en las células inmunitarias y está involucrado en la modulación de la inflamación y el dolor. Al activarse, GSK-554418A desencadena una cascada de vías de señalización intracelular que conducen a la inhibición de las señales de dolor y la reducción de la inflamación .
Comparación Con Compuestos Similares
GSK-554418A es único en comparación con otros agonistas CB2 debido a su alta selectividad y potencia. Compuestos similares incluyen:
HU-308: Otro agonista selectivo de CB2 con propiedades analgésicas similares.
JWH-133: Un cannabinoide sintético que también se dirige al receptor CB2.
AM1241: Un agonista de CB2 conocido por sus efectos antiinflamatorios. GSK-554418A destaca por sus propiedades de penetración cerebral y eficacia en modelos de dolor preclínicos .
Propiedades
Número CAS |
871819-90-8 |
|---|---|
Fórmula molecular |
C19H19ClN4O2 |
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
[4-(3-chloroanilino)-1-methylpyrrolo[3,2-c]pyridin-7-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C19H19ClN4O2/c1-23-6-5-15-17(23)16(19(25)24-7-9-26-10-8-24)12-21-18(15)22-14-4-2-3-13(20)11-14/h2-6,11-12H,7-10H2,1H3,(H,21,22) |
Clave InChI |
VARGWBUXBMFVJN-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=C1C(=CN=C2NC3=CC(=CC=C3)Cl)C(=O)N4CCOCC4 |
SMILES canónico |
CN1C=CC2=C1C(=CN=C2NC3=CC(=CC=C3)Cl)C(=O)N4CCOCC4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-(4-(3-chlorophenylamino)-1-methyl-1H-pyrrolo(3,2-c)pyridin-7-yl)-1-morpholin-4-ylmethanone GSK 554418A GSK-554418A GSK554418A |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[(E)-piperidin-1-ylmethylidenehydrazinylidene]methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B1672309.png)


![aluminum;4-[[3-carboxy-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B1672317.png)
![3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1672318.png)
